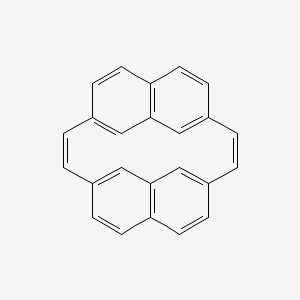

![molecular formula C33H46N2O10 B14651672 Butane-1,4-diol;hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 50821-59-5](/img/structure/B14651672.png)

Butane-1,4-diol;hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

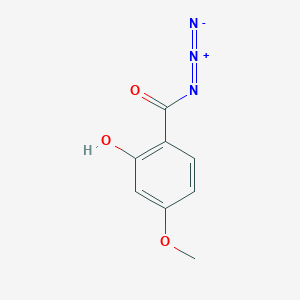

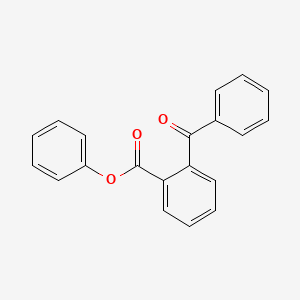

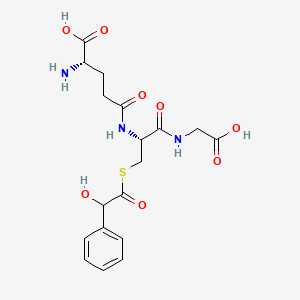

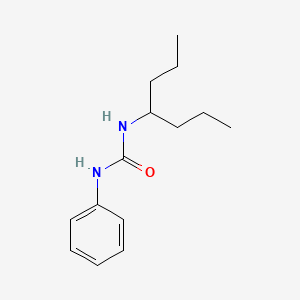

The compound “Butane-1,4-diol;hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene” is a complex chemical entity composed of multiple functional groups. Each component of this compound has unique properties and applications, making the overall compound versatile in various fields such as chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Butane-1,4-diol: This compound can be synthesized through the hydrogenation of maleic anhydride or succinic acid.

[4-(hydroxymethyl)cyclohexyl]methanol: This compound can be synthesized through the reduction of [4-(hydroxymethyl)cyclohexanone] using sodium borohydride or lithium aluminum hydride.

1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene:

Industrial Production Methods

Hexanedioic acid: The industrial production involves the oxidation of a mixture of cyclohexanone and cyclohexanol with nitric acid.

[4-(hydroxymethyl)cyclohexyl]methanol: Industrial methods typically involve the catalytic hydrogenation of [4-(hydroxymethyl)cyclohexanone].

1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: Produced industrially by the phosgenation of methylene dianiline.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Butane-1,4-diol can be oxidized to form γ-butyrolactone.

Reduction: [4-(hydroxymethyl)cyclohexyl]methanol can be reduced from [4-(hydroxymethyl)cyclohexanone] using reducing agents like sodium borohydride.

Substitution: 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene can undergo nucleophilic substitution reactions with alcohols to form urethanes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid, and catalysts like sodium tungstate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alcohols, amines, and catalysts like dibutyltin dilaurate.

Major Products

γ-Butyrolactone: from the oxidation of butane-1,4-diol.

Cyclopentanone: from the decarboxylation of hexanedioic acid.

Urethanes: from the substitution reactions of 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene.

Applications De Recherche Scientifique

Chemistry

Butane-1,4-diol: Used as a solvent and in the synthesis of tetrahydrofuran.

Hexanedioic acid: A precursor in the production of nylon-66.

[4-(hydroxymethyl)cyclohexyl]methanol: Used in the synthesis of various polymers.

1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: Used in the production of polyurethanes.

Biology and Medicine

Butane-1,4-diol: Investigated for its potential use in drug delivery systems.

Hexanedioic acid: Used in the formulation of certain pharmaceuticals.

[4-(hydroxymethyl)cyclohexyl]methanol: Studied for its potential in biomedical applications.

1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: Used in medical devices and implants.

Industry

Butane-1,4-diol: Used in the manufacture of plastics, elastic fibers, and polyurethanes.

Hexanedioic acid: Used in the production of plasticizers and lubricants.

[4-(hydroxymethyl)cyclohexyl]methanol: Used in the production of coatings and adhesives.

1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: Used in the production of foams and elastomers.

Mécanisme D'action

Butane-1,4-diol: Metabolized to γ-hydroxybutyric acid by alcohol dehydrogenase and aldehyde dehydrogenase.

Hexanedioic acid: Acts as a dicarboxylic acid, participating in various biochemical pathways.

[4-(hydroxymethyl)cyclohexyl]methanol: Functions as an intermediate in the synthesis of complex molecules.

1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: Reacts with polyols to form polyurethanes through a step-growth polymerization mechanism.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Butanediol: Similar to butane-1,4-diol but with hydroxyl groups on adjacent carbons.

1,3-Butanediol: Another isomer of butane-1,4-diol with hydroxyl groups on the first and third carbons.

Succinic acid: Similar to hexanedioic acid but with a shorter carbon chain.

Cyclohexanol: Similar to [4-(hydroxymethyl)cyclohexyl]methanol but with a single hydroxyl group.

Toluene diisocyanate: Similar to 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene but with a different aromatic structure.

Uniqueness

Butane-1,4-diol: Unique due to its ability to form γ-butyrolactone and tetrahydrofuran.

Hexanedioic acid: Unique as a precursor for nylon-66 production.

[4-(hydroxymethyl)cyclohexyl]methanol: Unique due to its dual hydroxyl groups on a cyclohexane ring.

1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: Unique for its use in producing high-performance polyurethanes.

Propriétés

Numéro CAS |

50821-59-5 |

|---|---|

Formule moléculaire |

C33H46N2O10 |

Poids moléculaire |

630.7 g/mol |

Nom IUPAC |

butane-1,4-diol;hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |

InChI |

InChI=1S/C15H10N2O2.C8H16O2.C6H10O4.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;9-5-7-1-2-8(6-10)4-3-7;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-8H,9H2;7-10H,1-6H2;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |

Clé InChI |

SLPAOECWRNZGKN-UHFFFAOYSA-N |

SMILES canonique |

C1CC(CCC1CO)CO.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |

Numéros CAS associés |

50821-59-5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)

![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)

![[5-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14651597.png)

![2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid](/img/structure/B14651615.png)

![4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione](/img/structure/B14651631.png)